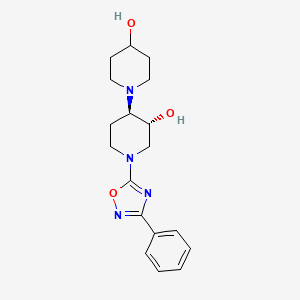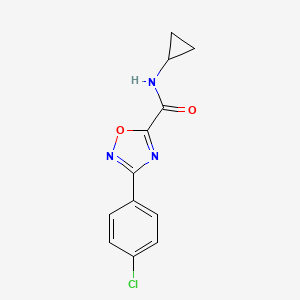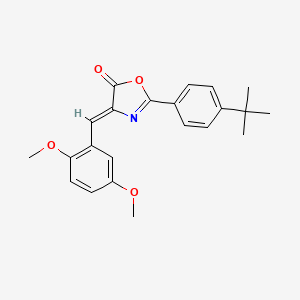![molecular formula C15H21NO2 B5353952 N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5353952.png)
N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as IBMP, is a compound that has been extensively studied for its potential therapeutic applications in various fields.
Wirkmechanismus
The mechanism of action of N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and apoptosis. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. This compound has also been shown to protect neurons against oxidative stress and inflammation, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its relatively low toxicity, which makes it suitable for in vitro and in vivo experiments. This compound is also relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate the mechanism of action of this compound, particularly its interactions with CDKs, GSK-3β, and NF-κB. Another direction is to explore the potential therapeutic applications of this compound in other fields, such as cardiovascular disease and metabolic disorders. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide involves the reaction of 4-hydroxybenzamide with isobutyl isocyanate and 2-methyl-2-propen-1-ol. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)9-16-15(17)13-5-7-14(8-6-13)18-10-12(3)4/h5-8,11H,3,9-10H2,1-2,4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJSPAMEXRUMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)OCC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({1-[(3-acetyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5353887.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5353891.png)


![N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353898.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353912.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353916.png)
![2-(2-chloro-4-fluorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5353938.png)
![4-[(1,3-benzodioxol-5-ylmethyl)(2,5-dioxo-1-phenyl-3-pyrrolidinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5353944.png)


![methyl [3-oxo-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-yl]acetate](/img/structure/B5353959.png)
